(4-氨基-2-甲氧苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

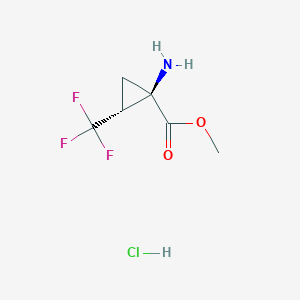

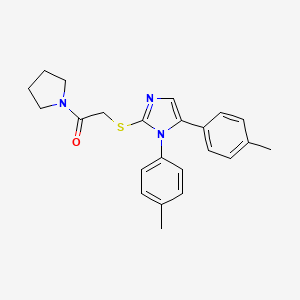

“(4-Amino-2-methoxyphenyl)urea” is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 . It is commonly used in various scientific fields.

Synthesis Analysis

The synthesis of N-substituted ureas, such as “(4-Amino-2-methoxyphenyl)urea”, can be achieved through a practically simple, catalyst-free, and scalable method. This involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . Another method involves the reaction of (4-methoxyphenyl)amine with ethyl formate .

Molecular Structure Analysis

The molecular structure of “(4-Amino-2-methoxyphenyl)urea” consists of a urea group attached to a phenyl ring that has an amino group at the 4-position and a methoxy group at the 2-position .

Chemical Reactions Analysis

Urea derivatives, such as “(4-Amino-2-methoxyphenyl)urea”, can undergo various chemical reactions. For instance, they can react with water to form carboxylic acids . They can also react with alcohols to form esters, and with amines to form amides .

科学研究应用

自修复弹性体

芳香二硫化物复分解,在室温下无需催化剂,采用二(4-氨基苯基)二硫化物作为自修复聚(脲-氨基甲酸酯)弹性体的动态交联剂。这些材料在室温下表现出定量的修复效率,展示了(4-氨基-2-甲氧苯基)脲衍生物在创建具有自修复特性的先进材料中的潜力 (Rekondo 等人,2014)。

聚合引发剂

由包括 4-甲氧苯基异氰酸酯在内的反应合成的 N-芳基-N'-吡啶基脲作为环氧化物的开环聚合的热潜伏引发剂。这项研究强调了取代基对引发活性的影响,并表明这些化合物可以提供受控聚合过程,这对于生产具有所需性质的聚合物至关重要 (Makiuchi 等人,2015)。

定向锂化

N'-[2-(4-甲氧苯基)乙基]-N,N-二甲基脲的定向锂化展示了其在有机合成中的用途,可以形成各种取代产物。该应用展示了该化合物在促进复杂化学转化中的作用,为多种有机分子提供了一条途径 (Smith 等人,2013)。

缓蚀

与(4-氨基-2-甲氧苯基)脲相关的化合物 3,5-双(4-甲氧苯基)-4-氨基-1,2,4-三唑在盐酸中对低碳钢表现出显着的缓蚀性能,效率高达 98%。这一发现强调了(4-氨基-2-甲氧苯基)脲衍生物在保护金属免受腐蚀方面的潜力,这是延长金属结构和部件寿命的关键方面 (Bentiss 等人,2009)。

阴离子识别

研究了包含(4-氨基-2-甲氧苯基)脲衍生物的取代苯基脲和硫脲硅烷对阴离子识别性质。这些化合物表现出通过氢键与阴离子相互作用的能力,展示了它们在传感技术和环境监测中的潜在应用 (Singh 等人,2016)。

作用机制

While the specific mechanism of action for “(4-Amino-2-methoxyphenyl)urea” is not mentioned in the search results, it’s worth noting that many urea derivatives have been found to exhibit significant biological activities. For example, some N-substituted ureas have been found to have anti-inflammatory effects, which are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

安全和危害

The safety data sheet for “(4-Amino-2-methoxyphenyl)urea” suggests that it should be handled with care to avoid dust formation and inhalation. In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water. If ingested, it is advised not to induce vomiting and to seek medical attention immediately .

属性

IUPAC Name |

(4-amino-2-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-13-7-4-5(9)2-3-6(7)11-8(10)12/h2-4H,9H2,1H3,(H3,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYXNKICHQLRQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2656288.png)

![(E)-methyl 2-(3-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-2-cyanoacrylamido)benzoate](/img/structure/B2656295.png)

![4-Tert-butyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2656296.png)

![3-Hydroxypyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2656297.png)

![2-((4-Ethoxy-4-oxobutyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2656300.png)

![4-[4-(Tert-butyl)phenoxy]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether](/img/structure/B2656301.png)

![4-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]benzaldehyde](/img/structure/B2656309.png)